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molecular formula C7H4BrClN2 B8792881 2-(5-Bromo-3-chloropyridin-2-yl)acetonitrile

2-(5-Bromo-3-chloropyridin-2-yl)acetonitrile

Cat. No. B8792881
M. Wt: 231.48 g/mol
InChI Key: SPUABSOFIGYJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08815772B2

Procedure details

To a solution of 5-bromo-2,3-dichloropyridine (10.0 g, 0.044 mol) in N-methyl-2-pyrrolidone (70 mL) at 0° C. was added potassium hydroxide (5.4 g, 0.097 mol), and the resulting mixture was heated to 70° C. Ethyl cyanoacetate (5.65 mL, 0.53 mol) was added via syringe over 15 min, and then heating at 70° C. was continued for 3 h more. The pH of the reaction mixture was adjusted to 2 by careful addition of concentrated aqueous hydrochloric acid, and the resulting mixture was heated at 130° C. for 2 h. The reaction mixture was cooled to 20° C., treated with 1 N aqueous sodium hydroxide (15-16 mL) and extracted with three portions of methyl tert-butyl ether (3×100 mL). The combined organic extracts were washed with water, dried (Na2SO4) and concentrated under reduced pressure to afford the title compound (6.0 g) as a brown colored solid, which was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5.65 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15.5 (± 0.5) mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([Cl:9])[C:5](Cl)=[N:6][CH:7]=1.[OH-].[K+].[C:12]([CH2:14]C(OCC)=O)#[N:13].Cl.[OH-].[Na+]>CN1CCCC1=O>[Br:1][C:2]1[CH:3]=[C:4]([Cl:9])[C:5]([CH2:14][C:12]#[N:13])=[N:6][CH:7]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)Cl)Cl
Name
Quantity
5.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
70 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
5.65 mL
Type
reactant
Smiles
C(#N)CC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
15.5 (± 0.5) mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating at 70° C.
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated at 130° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 20° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with three portions of methyl tert-butyl ether (3×100 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)CC#N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 58.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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